1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethoxybenzene, 5-methyl-1,3-thiazole, and pyrrolidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the thiazole and pyrrolidine moieties.
Amidation: reactions to form the carboxamide linkage.
Oxidation: or steps to achieve the desired oxidation state of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, thiazole derivatives, and dimethoxyphenyl compounds.
Uniqueness
- The unique combination of functional groups in this compound may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-17(25-10)19-16(22)11-6-15(21)20(9-11)13-5-4-12(23-2)7-14(13)24-3/h4-5,7-8,11H,6,9H2,1-3H3,(H,18,19,22) |
InChI Key |
KFHOCVOFFRHUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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